molecular formula C19H22FN3O2 B2995699 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide CAS No. 921574-35-8

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2995699
CAS No.: 921574-35-8
M. Wt: 343.402
InChI Key: GQEVUXBIQDQETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C19H22FN3O2 and its molecular weight is 343.402. The purity is usually 95%.
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Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22FN3OC_{19}H_{22}FN_3O, with a molecular weight of approximately 335.4 g/mol. The structure features a cyclohexanecarboxamide moiety linked to a pyridazinone derivative, which is substituted with a fluorophenyl group. This unique combination may enhance its interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play crucial roles in regulating gene expression and cellular processes such as proliferation and apoptosis .
  • Cell Cycle Regulation : Research indicates that compounds with similar structures can induce cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells .
  • Targeting Specific Receptors : The presence of the fluorophenyl group may enhance binding affinity to specific receptors or enzymes involved in cancer progression or other diseases.

Antitumor Activity

Recent studies have investigated the antitumor potential of related compounds. For instance, a compound structurally similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, including HepG2 and MDA-MB-231, with IC50 values ranging from 1.30 μM to 17.25 μM .

Table 1: Antiproliferative Activity Against Tumor Cell Lines

CompoundCell LineIC50 (µM)
FNAHepG21.30
FNAMDA-MB-23117.25
ControlSAHA17.25

Apoptosis Induction

Flow cytometry analyses have shown that related compounds can promote apoptosis in cancer cells. For example, treatment with similar derivatives led to an increase in apoptotic cells from 5.83% (control) to 28.83% at higher concentrations .

Case Studies

  • Study on HDAC Inhibition :
    A study evaluated the HDAC inhibitory activity of a compound closely related to this compound. It demonstrated selectivity for class I HDACs, particularly HDAC3, indicating potential for targeted cancer therapies .
  • In Vivo Efficacy :
    In xenograft models, compounds similar to this compound showed tumor growth inhibition rates exceeding 48%, suggesting significant therapeutic potential in vivo .

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c20-16-8-6-14(7-9-16)17-10-11-18(24)23(22-17)13-12-21-19(25)15-4-2-1-3-5-15/h6-11,15H,1-5,12-13H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEVUXBIQDQETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.